molecular formula C15H19NO3 B2535786 N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide CAS No. 2411291-32-0

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide

Cat. No. B2535786
CAS RN: 2411291-32-0
M. Wt: 261.321
InChI Key: CJDOOQRFNLXADB-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide, also known as BHMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. For example, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the activity of DNA polymerases, which are enzymes involved in DNA replication. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of HIV-1 integrase, an enzyme required for the replication of the HIV virus.
Biochemical and Physiological Effects:
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide can induce apoptosis (programmed cell death) in cancer cells, suggesting a potential use as an anticancer agent. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is its versatility, as it can be used in a variety of experimental settings. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide. One potential direction is the development of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide, which may provide insights into the development of new drugs targeting enzymes and proteins involved in various cellular processes. Finally, the incorporation of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide into polymers for use in materials science may lead to the development of new materials with improved properties.

Synthesis Methods

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide can be synthesized using a multistep process involving the reaction of benzylamine with 3-hydroxyoxolan-3-ylmethyl bromide, followed by the addition of prop-2-enamide. The resulting product is then purified using chromatography techniques to obtain pure N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide.

Scientific Research Applications

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been shown to possess antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In biochemistry, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been incorporated into polymers to improve their properties, such as thermal stability and mechanical strength.

properties

IUPAC Name

N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)16(10-13-6-4-3-5-7-13)11-15(18)8-9-19-12-15/h2-7,18H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDOOQRFNLXADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide

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